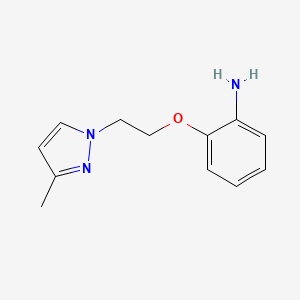

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline is an organic compound that features a pyrazole ring substituted with a methyl group at the 3-position and an aniline moiety connected via an ethoxy linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline typically involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethanol to form 2-(3-methyl-1H-pyrazol-1-yl)ethanol. This intermediate is then reacted with aniline under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (for halogenation), alkyl halides (for alkylation), and sulfonyl chlorides (for sulfonation) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiinflammatory and Antimicrobial Properties

Recent studies have identified 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline as a promising candidate for drug development targeting inflammatory diseases and infections. The compound displays notable anti-inflammatory activity, potentially acting as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, compounds with similar pyrazole structures have shown potent inhibition of COX-1 and COX-2, suggesting that this compound may exhibit similar properties .

Anticancer Activity

The compound's structural characteristics also position it as a potential anticancer agent. In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The presence of the ethoxy group is believed to enhance solubility and bioavailability, which are critical factors for anticancer efficacy . Further research into the structure-activity relationship (SAR) of similar compounds has revealed significant insights into their mechanisms of action against tumor cells .

Organic Synthesis

Synthetic Intermediate

this compound serves as an important intermediate in organic synthesis. It can be employed in various chemical reactions, including electrophilic substitutions and couplings. The compound's reactivity allows for the formation of more complex molecules that may possess unique biological activities or serve as precursors for pharmaceuticals .

Reagent in Chemical Reactions

The compound can also act as a reagent in several chemical transformations. For example, it can participate in oxidation reactions using potassium permanganate or reduction processes facilitated by palladium catalysts. These reactions are essential for synthesizing other valuable organic compounds.

Case Study 1: Antiinflammatory Activity

A study conducted on structurally related pyrazole compounds demonstrated their effectiveness in reducing edema in animal models. The most potent derivatives exhibited a significant percentage of inhibition compared to standard anti-inflammatory drugs like celecoxib . This highlights the potential of this compound as a lead compound for developing new anti-inflammatory agents.

Case Study 2: Anticancer Potential

In another investigation, researchers evaluated the anticancer properties of various pyrazole derivatives against human cancer cell lines. The findings indicated that specific modifications to the pyrazole structure could enhance cytotoxicity significantly, with some derivatives achieving IC50 values comparable to established chemotherapeutics . This underscores the importance of further exploring this compound within this context.

Wirkmechanismus

The mechanism of action of 2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ethoxy linker and aniline moiety contribute to the overall molecular conformation and electronic properties, affecting the compound’s activity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)benzene: Similar structure but lacks the aniline moiety.

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)pyridine: Contains a pyridine ring instead of an aniline moiety.

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)phenol: Features a phenol group instead of an aniline moiety.

Uniqueness

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline is unique due to the presence of both the pyrazole and aniline functionalities, which can confer distinct chemical and biological properties.

Biologische Aktivität

2-(2-(3-Methyl-1H-pyrazol-1-yl)ethoxy)aniline is a compound that falls within the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives have gained significant attention in medicinal chemistry due to their wide range of pharmacological activities. They have been reported to exhibit antitumor , anti-inflammatory , antimicrobial , and other therapeutic effects. The structural diversity of pyrazoles allows for various interactions with biological targets, enhancing their efficacy as drug candidates .

Antitumor Activity

Recent studies have indicated that compounds with pyrazole moieties demonstrate notable antitumor properties. For instance, a series of 1,2,3-triazole-containing hybrids were designed to improve anticancer activity, with certain pyrazolo-[1,2,4]triazole derivatives showing promising results against various cancer cell lines such as HepG-2 and MCF-7 . The structure–activity relationship (SAR) analysis revealed that modifications in the pyrazole structure can significantly enhance cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2 | HepG-2 | 44.65 |

| 3 | HCT-116 | 50.34 |

| 4 | MCF-7 | 60.20 |

This data suggests that the incorporation of specific substituents on the pyrazole ring can lead to improved biological activity.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, several compounds synthesized by Akhtar et al. demonstrated significant in vitro anti-inflammatory activity with IC50 values ranging from 71.11 to 81.77 μg/mL . The selectivity for COX-2 inhibition is particularly noteworthy, as it indicates a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| 125a | 0.02 | 8.22 |

| 125b | 0.04 | 9.31 |

These findings suggest that certain pyrazole derivatives may serve as safer alternatives for treating inflammatory conditions.

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties. Research has shown that some synthesized compounds demonstrate significant antibacterial and antifungal activities . The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted on a new series of pyrazole derivatives indicated potent antitumor activity against MCF-7 breast cancer cells, with IC50 values as low as 0.08 µM for specific analogs . This highlights the potential for developing effective cancer therapies based on pyrazole scaffolds.

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that certain pyrazole derivatives exhibited high edema inhibition percentages (up to 96%), outperforming traditional drugs like celecoxib . This reinforces their potential use in managing inflammatory diseases.

- Safety Profiles : Histopathological evaluations revealed minimal degenerative changes in organs when tested compounds were administered, suggesting a favorable safety profile for these pyrazole derivatives compared to existing therapies .

Eigenschaften

IUPAC Name |

2-[2-(3-methylpyrazol-1-yl)ethoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-10-6-7-15(14-10)8-9-16-12-5-3-2-4-11(12)13/h2-7H,8-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERRMIRLBKGCIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCOC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.